2-(4-Aminophenyl)-2-hydroxyacetic acid
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Overview
Description
2-(4-Aminophenyl)-2-hydroxyacetic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 .
Synthesis Analysis
A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity and possible mode of action . A simple and convenient approach to 2-(4-aminophenyl)benzothiazole derivatives by condensation of o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation (MW) and solvent-free conditions has been developed .Molecular Structure Analysis
The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data . The molecular formula of this compound is C8H9NO2 .Chemical Reactions Analysis
The results from cytoplasmic membrane permeabilization assay, FACS study as well as DNA-binding assays, evaluated against clinically relevant pathogens S. aureus and E. coli, suggest membrane perturbing as well as intracellular mode of action of this class of compounds .Scientific Research Applications
1. Endophyte Derivatives Research
2-(4-Aminophenyl)-2-hydroxyacetic acid and its derivatives have been explored in the context of endophytic microorganisms. For instance, p-aminoacetophenonic acids derived from mangrove endophytes were studied, revealing potential for novel compounds in this category (Guan et al., 2005).
2. Analytical Chemistry Applications
In analytical chemistry, related compounds like 2-chloro-4-hydroxyphenoxyacetic acid have been used as electroactive tracers in assays. This involves the molecular imprinting technique for the analysis of herbicides, showcasing the utility in environmental and analytical sciences (Schöllhorn et al., 2000).
3. Synthesis and Biophysical Studies
Research on the synthesis of related hydroxyacetic acids has been conducted, focusing on the preparation of enantiomerically pure compounds. This is particularly relevant in the field of stereochemistry and the development of pharmaceutical and fine chemical intermediates (Naghi et al., 2012).
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazoles have shown potent antimicrobial activity against both gram-positive and gram-negative strains .
Mode of Action
Related compounds, like 2-(4-aminophenyl)benzothiazoles, have been found to exhibit membrane perturbing and intracellular modes of action . They interact with the cytoplasmic membrane, leading to permeabilization, and also bind to DNA, affecting its function .
Biochemical Pathways
Related compounds have been shown to affect the cytoplasmic membrane and dna of bacteria . This suggests that the compound may interfere with essential cellular processes such as DNA replication, transcription, and protein synthesis.
Pharmacokinetics
Similar compounds, like 2-(4-aminophenyl)benzothiazoles, have been shown to be metabolized by cytochrome p450 1a1 .
Result of Action
Related compounds have shown potent antimicrobial activity, suggesting that this compound may also exhibit similar effects .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .
Safety and Hazards
The safety data sheet for a related compound, 2-(4-Aminophenyl)ethylamine, indicates that it causes severe skin burns and eye damage and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
Properties
IUPAC Name |
2-(4-aminophenyl)-2-hydroxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGSMLNQLMZMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13104-66-0 |
Source
|
Record name | 2-(4-aminophenyl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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